molecular formula C27H30ClN5O2 B2530105 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115998-89-4

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No.: B2530105
CAS No.: 1115998-89-4
M. Wt: 492.02
InChI Key: JMFCCCZOCFUUAH-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C27H30ClN5O2 and its molecular weight is 492.02. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Interactions with CB1 Cannabinoid Receptor

  • Molecular Interaction Study: Research demonstrates that compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), which are structurally similar to the given compound, are potent and selective antagonists for the CB1 cannabinoid receptor. This is significant for understanding the molecular interactions of similar compounds with cannabinoid receptors (Shim et al., 2002).

Antagonistic Properties in G Protein-Coupled Receptor NPBWR1 (GPR7)

  • Discovery of Antagonists of NPBWR1 (GPR7): A study highlights the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). Compounds similar to the one have shown subnanomolar potencies in functional and binding assays, indicating potential applications in targeting this receptor (Romero et al., 2012).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Related Compounds: Research into new pyridine derivatives, including those with structures akin to the given compound, has shown variable and modest antimicrobial activity against certain bacteria and fungi, suggesting potential use in antimicrobial applications (Patel et al., 2011).

Estrogen Receptor Binding and Antiproliferative Activities

  • Synthesis, Binding Affinity, and Molecular Docking: Studies on compounds with similar structural frameworks have demonstrated binding affinity to estrogen receptors and antiproliferative activities against certain cancer cell lines, highlighting their potential in cancer research (Parveen et al., 2017).

Inhibition of Tubulin Polymerization in Cancer Therapy

  • Potent Inhibitors of Tubulin Polymerization: A series of compounds, including phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, have been identified as potent inhibitors of tubulin polymerization. They demonstrate significant antiproliferative properties against a wide range of cancer cell lines, suggesting a promising application in cancer therapy (Prinz et al., 2017).

Calcium Channel Blocker Properties

  • Novel Low-Voltage-Activated Calcium Channel Blocker: A novel T-type calcium channel blocker with a similar chemical structure has been synthesized and shown promise as a pain reliever in various pain models. This highlights the potential application of similar compounds in pain management and neuropathic pain models (Noh et al., 2011).

Mechanism of Action

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O2/c1-20-7-8-22(28)17-24(20)31-13-15-33(16-14-31)27(34)21-9-11-32(12-10-21)25-18-26(30-19-29-25)35-23-5-3-2-4-6-23/h2-8,17-19,21H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFCCCZOCFUUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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